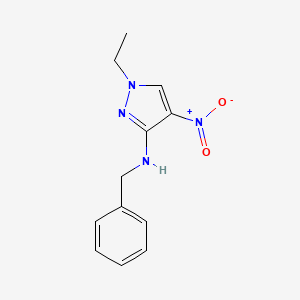

N-Benzyl-1-ethyl-4-nitro-1H-pyrazol-3-amine

Beschreibung

N-Benzyl-1-ethyl-4-nitro-1H-pyrazol-3-amine is a pyrazole-derived compound featuring a benzyl group at the 3-position amine, an ethyl group at the 1-position, and a nitro substituent at the 4-position. Pyrazole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. While specific data on this compound (e.g., synthesis, melting point, or biological activity) are absent in the provided evidence, comparisons with structurally related pyrazole amines can elucidate trends in physicochemical properties and synthetic strategies.

Eigenschaften

IUPAC Name |

N-benzyl-1-ethyl-4-nitropyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-2-15-9-11(16(17)18)12(14-15)13-8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTXKNORDZPNQCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)NCC2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-1-ethyl-4-nitro-1H-pyrazol-3-amine typically involves the reaction of 1-ethyl-4-nitro-1H-pyrazol-3-amine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: N-Benzyl-1-ethyl-4-nitro-1H-pyrazol-3-amine can undergo several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Alkyl or aryl halides, bases like potassium carbonate.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: N-Benzyl-1-ethyl-4-amino-1H-pyrazol-3-amine.

Substitution: Various substituted pyrazole derivatives depending on the substituent used.

Oxidation: Oxidized derivatives of the pyrazole ring.

Wissenschaftliche Forschungsanwendungen

N-Benzyl-1-ethyl-4-nitro-1H-pyrazol-3-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its structural similarity to other biologically active pyrazole derivatives.

Wirkmechanismus

The exact mechanism of action of N-Benzyl-1-ethyl-4-nitro-1H-pyrazol-3-amine is not well-documented. like other pyrazole derivatives, it is likely to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group may play a role in redox reactions, while the benzyl and ethyl groups could influence the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

The following analysis compares N-Benzyl-1-ethyl-4-nitro-1H-pyrazol-3-amine with three pyrazole derivatives from the literature, focusing on structural features, synthesis, and properties.

Structural and Substituent Analysis

Key Observations :

- Benzyl substituents (target and ) enhance lipophilicity compared to pyridinyl () or cyclopropyl groups.

- Electron-withdrawing groups (nitro, chlorophenyl) may reduce basicity at the amine compared to electron-donating groups (methoxy in ).

Insights :

- Copper-catalyzed coupling () yields <20%, suggesting challenges in introducing cyclopropyl or pyridinyl groups.

Physical and Spectroscopic Properties

Analysis :

- The target’s nitro group would produce distinct ¹³C NMR signals (~150 ppm) compared to amines or imines.

- Benzyl groups (common in target and ) show aromatic protons at δ ~7.2–7.5 in ¹H NMR.

Biologische Aktivität

N-Benzyl-1-ethyl-4-nitro-1H-pyrazol-3-amine is a synthetic compound belonging to the pyrazole family, characterized by its unique structural features, including a benzyl group, an ethyl group, and a nitro group. This composition contributes to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Structural Characteristics

The structural formula of N-Benzyl-1-ethyl-4-nitro-1H-pyrazol-3-amine can be represented as follows:

This indicates that the compound consists of 12 carbon atoms, 14 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms. The presence of the nitro group is significant as it may enhance the compound's reactivity and biological interaction potential.

Antimicrobial Properties

Research has indicated that N-Benzyl-1-ethyl-4-nitro-1H-pyrazol-3-amine exhibits notable antimicrobial activity. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting growth. This activity is attributed to its ability to disrupt microbial cell functions by interacting with specific cellular targets.

| Microbial Strain | Inhibition Zone (mm) | Concentration Tested (μg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| C. albicans | 20 | 100 |

Anticancer Activity

The compound has also shown promising anticancer properties. Studies indicate that N-Benzyl-1-ethyl-4-nitro-1H-pyrazol-3-amine can induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways associated with cell survival and proliferation.

Case Study: MIA PaCa-2 Cells

In a study involving MIA PaCa-2 pancreatic cancer cells, N-Benzyl-1-ethyl-4-nitro-1H-pyrazol-3-amine was found to reduce mTORC1 activity and increase autophagy at basal levels. The compound exhibited submicromolar antiproliferative activity and showed potential as an autophagy modulator:

| Treatment | Cell Viability (%) | mTORC1 Activity (p70S6K Phosphorylation) |

|---|---|---|

| Control | 100 | High |

| Compound (10 μM) | 45 | Low |

This suggests that the compound may preferentially target cancer cells under metabolic stress while sparing normal cells.

The exact mechanism by which N-Benzyl-1-ethyl-4-nitro-1H-pyrazol-3-amine exerts its biological effects is still under investigation. However, it is hypothesized that:

- Redox Reactions : The nitro group may participate in redox reactions that influence cellular signaling pathways.

- Enzyme Interaction : The compound likely interacts with specific enzymes or receptors, modulating their activity.

- Autophagy Modulation : The ability to enhance autophagy while impairing autophagic flux under certain conditions suggests a dual role in cellular metabolism.

Research Applications

N-Benzyl-1-ethyl-4-nitro-1H-pyrazol-3-amine is being explored for various applications in scientific research:

Chemistry

It serves as an intermediate for synthesizing more complex heterocyclic compounds.

Medicine

Due to its structural characteristics and biological activities, it is being investigated for potential use in drug development targeting microbial infections and cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.